molecular formula C21H14ClN3O3 B14935945 N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B14935945
M. Wt: 391.8 g/mol
InChI Key: VZBIUZTVUAFXDL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinazolinone and benzamide moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Benzamide Moiety: The quinazolinone core can be further functionalized by reacting with 5-chloro-2-hydroxybenzoic acid or its derivatives under suitable coupling conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide
  • N-(5-chloro-2-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is unique due to the presence of the 5-chloro-2-hydroxyphenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H14ClN3O3/c22-14-7-10-19(26)18(11-14)24-20(27)13-5-8-15(9-6-13)25-12-23-17-4-2-1-3-16(17)21(25)28/h1-12,26H,(H,24,27)

InChI Key

VZBIUZTVUAFXDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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